molecular formula C15H13N3O4 B5706181 N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide

N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide

Cat. No. B5706181
M. Wt: 299.28 g/mol
InChI Key: HMWICSBWTXTOAZ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is attached to another benzene ring through a nitrogen atom. The molecule also contains a nitro group (-NO2) and a methyl group (-CH3) attached to the second benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzene derivative with an amide group. This could potentially be achieved through a number of methods, such as nucleophilic substitution or addition-elimination reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two benzene rings, one of which is substituted with a nitro group and a methyl group. The other benzene ring is attached to an amide group .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine group, or the methyl group could be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the amide group could influence its solubility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used in medicinal chemistry due to their ability to interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific functional groups it contains. It’s always important to handle chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

N-(2-carbamoylphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-9-10(6-4-8-13(9)18(21)22)15(20)17-12-7-3-2-5-11(12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWICSBWTXTOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-2-methyl-3-nitrobenzamide

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